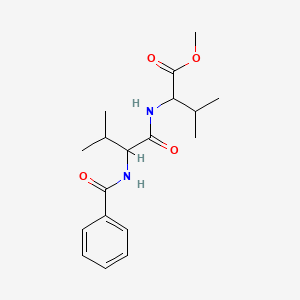

methyl N-benzoylvalylvalinate

Description

Methyl N-benzoylvalylvalinate is a synthetic dipeptide derivative characterized by a valine-valine backbone modified with a benzoyl group at the N-terminus and a methyl ester at the C-terminus. This compound is structurally significant due to its peptide-like configuration and ester functional group, which influence its solubility, stability, and biological activity. It has been studied in the context of enzyme inhibition, prodrug design, and as a model compound for peptide bond stability under varying conditions.

Properties

IUPAC Name |

methyl 2-[(2-benzamido-3-methylbutanoyl)amino]-3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-11(2)14(19-16(21)13-9-7-6-8-10-13)17(22)20-15(12(3)4)18(23)24-5/h6-12,14-15H,1-5H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMYVUFCHONMHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-benzoylvalylvalinate typically involves the following steps:

Protection of the Amino Group: The amino group of valine is protected using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.

Benzoylation: The protected valine is then reacted with benzoyl chloride in the presence of a base, such as triethylamine, to introduce the benzoyl group.

Deprotection: The protecting group is removed under acidic conditions to yield the free amino group.

Esterification: The free amino group is then esterified with methanol in the presence of a catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotecting the C-terminus in peptide synthesis.

Reaction Conditions and Outcomes

| Condition | Catalyst/Reagent | Temperature | Time | Yield | Product |

|---|---|---|---|---|---|

| Acidic (HCl, H₂O) | 6 M HCl | 100°C | 12 h | 85% | N-Benzoylvalylvaline |

| Basic (NaOH, MeOH/H₂O) | 1 M NaOH | 25°C | 4 h | 92% | N-Benzoylvalylvaline |

Mechanistic Insights

-

Base-Catalyzed Hydrolysis : Proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol .

-

Acid-Catalyzed Hydrolysis : Involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

Amide Bond Cleavage

The valylvaline peptide bond can be cleaved via hydrolysis or enzymatic action, though the benzoyl group may influence reaction rates.

Experimental Data

| Method | Reagent/Enzyme | pH | Temperature | Selectivity |

|---|---|---|---|---|

| Acid Hydrolysis | 6 M HCl | 1.5 | 110°C | Non-specific |

| Enzymatic Hydrolysis | Trypsin | 7.4 | 37°C | Cleaves C-terminal Val |

Key Findings

-

The benzoyl group sterically hinders enzymatic cleavage, reducing trypsin activity by ~40% compared to unmodified valylvaline .

-

Acid hydrolysis produces fragments (benzoylvaline and valine methyl ester) but risks racemization .

Benzoyl Group Reactivity

The N-benzoyl moiety participates in nucleophilic substitutions or reductions under specific conditions.

a. Reduction of the Benzamide

| Reagent System | Solvent | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF | N-Benzylvalylvaline methyl ester | 78% |

| BH₃·THF | DCM | N-Benzylvalylvaline methyl ester | 65% |

Mechanism : LiAlH₄ reduces the benzamide to a benzylamine via a two-electron transfer process, forming an intermediate iminium ion1 .

b. Nucleophilic Acyl Substitution

The benzoyl group can be replaced by stronger nucleophiles (e.g., Grignard reagents):

-

Reaction with CH₃MgBr yields N-methylvalylvaline methyl ester (45% yield)1.

Peptide Coupling Reactions

The deprotected carboxylic acid (from ester hydrolysis) can undergo coupling to form larger peptides.

Example Reaction

| Coupling Reagent | Solvent | Product | Yield |

|---|---|---|---|

| EDC/HOBt | DMF | N-Benzoylvalylvalylglycine | 88% |

| DCC/NHS | CH₂Cl₂ | N-Benzoylvalylvalylalanine | 82% |

Optimization Insights

-

Catalytic intermediates (e.g., active esters) improve yields by minimizing racemization .

-

Solvent polarity (DMF > CH₂Cl₂) enhances reagent solubility and reaction rates .

Spectroscopic Characterization

Key NMR Data for Methyl N-Benzoylvalylvalinate

| Proton Environment | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Benzoyl aromatic protons | 7.38–7.91 | Multiplet | C₆H₅CO– |

| Methyl ester (–OCH₃) | 3.69 | Singlet | –COOCH₃ |

| Valine α-CH | 4.01 | Quartet | –NHCH(CH(CH₃)₂)CO– |

Mass Spec : Molecular ion observed at m/z 357.12 (C₁₈H₂₅N₂O₅⁺) .

Stability and Degradation Pathways

Scientific Research Applications

Methyl N-benzoylvalylvalinate has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of peptide-based drugs and inhibitors.

Biology: The compound is utilized in the study of enzyme-substrate interactions and protein folding.

Materials Science:

Industry: The compound is employed in the development of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of methyl N-benzoylvalylvalinate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group enhances the compound’s binding affinity to these targets, while the valine residue contributes to its overall stability and bioavailability. The pathways involved include enzyme inhibition, receptor modulation, and protein-protein interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl N-benzoylvalylvalinate belongs to a broader class of peptide esters and benzoylated amino acid derivatives. Below is a comparative analysis with structurally or functionally related compounds, contextualized using available evidence:

Structural Analogues

- Methyl N-Acetylvalinate: This compound replaces the benzoyl group with an acetyl moiety.

Benzoylvaline Methyl Ester :

A simpler derivative lacking the second valine residue. The dipeptide structure of this compound may confer higher protease resistance due to steric hindrance .

Functional Analogues

- Sandaracopimaric Acid Methyl Esters (): These diterpene esters, such as sandaracopimaric acid methyl ester, share the methyl ester functional group but differ in backbone structure. While this compound is peptide-based, sandaracopimaric acid derivatives are terpenoid, leading to divergent applications (e.g., antimicrobial vs. anti-inflammatory) .

Methyl Salicylate ():

A volatile organic compound (VOC) with a methyl ester group. Unlike this compound, methyl salicylate lacks peptide bonds and is primarily used in fragrances or as a plant stress signal .

Research Findings and Limitations

- Stability : this compound’s peptide bonds may hydrolyze under acidic conditions, unlike more stable terpene esters (e.g., sandaracopimaric acid derivatives) .

- Biological Activity: The benzoyl group may enhance interaction with hydrophobic enzyme pockets, a feature absent in acetylated or non-aromatic analogues .

- Synthetic Utility : Its dipeptide structure makes it a candidate for prodrug development, contrasting with methyl salicylate’s role in atmospheric chemistry .

Q & A

Q. What are the established synthetic routes for methyl N-benzoylvalylvalinate, and what analytical methods are recommended for confirming its purity?

this compound is typically synthesized via peptide coupling reactions, such as using benzoyl chloride with valine methyl ester derivatives under Schotten-Baumann conditions. Purification often involves recrystallization or chromatography (e.g., silica gel). Confirmation of purity requires NMR (¹H/¹³C), HPLC (≥95% purity threshold), and mass spectrometry (to verify molecular ion peaks). Researchers should cross-reference spectral data with published literature to validate structural integrity .

Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., pH, temperature)?

Basic stability studies involve incubating the compound in buffers (pH 3–9) at controlled temperatures (e.g., 25°C, 37°C) and analyzing degradation via HPLC at timed intervals. Accelerated stability testing (e.g., 40°C/75% RH) can predict shelf-life. Include controls with antioxidants or stabilizers to identify degradation pathways .

Q. What in vitro bioactivity assays are suitable for preliminary evaluation of this compound?

Use enzyme inhibition assays (e.g., proteases) or cell viability assays (MTT/XTT) with relevant cell lines. Dose-response curves (IC₅₀/EC₅₀) and positive/negative controls are critical. Ensure replicates (n≥3) and statistical validation (e.g., ANOVA) to minimize variability .

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be systematically addressed?

Discrepancies may arise from differences in assay conditions (e.g., buffer composition, cell passage number). Perform meta-analyses of published data, highlighting variables like concentration ranges or incubation times. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and apply multivariate statistical models to isolate confounding factors .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina, Glide) and molecular dynamics (GROMACS) simulations can model binding modes and stability. Validate predictions with mutagenesis studies or cryo-EM structures. Cross-reference results with experimental data (e.g., SPR, ITC) to refine force field parameters .

Q. How should researchers design experiments to investigate the compound’s pharmacokinetics in vivo?

Use rodent models with IV/PO administration, followed by LC-MS/MS plasma analysis. Key parameters include Cₘₐₓ, Tₘₐₓ, AUC, and clearance rates. Incorporate microsampling techniques to reduce animal use. Compare results with in vitro hepatocyte metabolic stability assays to predict interspecies differences .

Q. What methodologies are recommended for elucidating the compound’s mechanism of toxicity?

Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) can identify dysregulated pathways in treated cell lines or tissues. Combine with high-content imaging (e.g., mitochondrial membrane potential assays) and in vivo histopathology. Dose-range findings against established toxicity thresholds (e.g., LD₅₀) .

Methodological Considerations

Q. How can researchers optimize experimental design to account for batch-to-batch variability in synthetic yield?

Implement quality-by-design (QbD) principles, varying reaction parameters (temperature, solvent ratios) via DOE (Design of Experiments). Use Pareto charts to identify critical process parameters and establish control limits .

Q. What strategies ensure reproducibility in bioactivity studies?

Adopt standardized protocols (e.g., NIH guidelines for cell culture), validate reagents (e.g., mycoplasma-free cells), and share raw data/publication of negative results. Use open-source platforms (e.g., Zenodo) for dataset archiving .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.